molecular formula C9H15NO B1272259 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 23581-42-2

Hexahydro-1H-quinolizin-2(6H)-one

Cat. No.: B1272259
CAS No.: 23581-42-2
M. Wt: 153.22 g/mol
InChI Key: RRPGLCASKVWATQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-quinolizin-2(6H)-one is a heterocyclic organic compound with a unique structure that makes it an interesting subject of study in various scientific fields This compound is characterized by a quinolizidine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-quinolizin-2(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizidine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-quinolizin-2(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

    Oxidation: Quinolizidine N-oxides.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Various substituted quinolizidine derivatives.

Scientific Research Applications

Hexahydro-1H-quinolizin-2(6H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexahydro-1H-quinolizin-2(6H)-one involves its interaction with various molecular targets. The carbonyl group at the second position is reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in enzyme inhibition studies and receptor binding assays. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing its biological activity.

Comparison with Similar Compounds

Hexahydro-1H-quinolizin-2(6H)-one can be compared with other similar compounds such as:

    Quinolizidine: A parent compound with a similar bicyclic structure but lacking the carbonyl group.

    Piperidine: A six-membered ring compound that shares some structural similarities but differs in reactivity and applications.

    Decahydroquinoline: Another bicyclic compound with different hydrogenation levels and reactivity.

Uniqueness: this compound’s unique combination of a quinolizidine skeleton and a carbonyl group at the second position sets it apart from other similar compounds

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGLCASKVWATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372876
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23581-42-2
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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